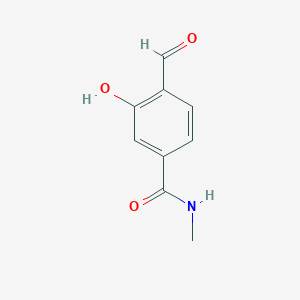![molecular formula C16H18O4 B15297613 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl 1-methyl bicyclo[211]hexane-1,2-dicarboxylate is a compound belonging to the bicyclo[211]hexane family These compounds are known for their unique structural features, which include a bicyclic framework that imparts rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactors that can handle large volumes of reactants. The use of continuous flow photochemistry is also a viable option, as it allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a bioisostere, mimicking the structure of other biologically active molecules. This allows it to interact with enzymes or receptors, thereby exerting its effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached.
Bicyclo[2.2.1]heptanes: Another class of bicyclic compounds with a different ring size.
Spiro-bicyclo[2.1.1]hexanes: These compounds have a spiro linkage, adding another layer of complexity.
Uniqueness
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it an attractive candidate for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-O-benzyl 1-O-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H18O4/c1-19-15(18)16-8-12(9-16)7-13(16)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
YKPQWEAINNZJAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)CC2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
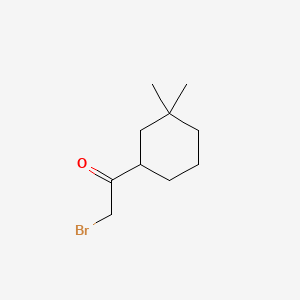
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
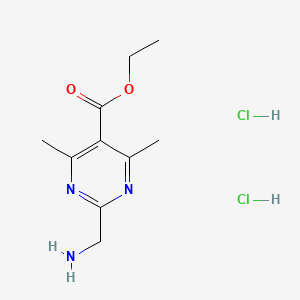
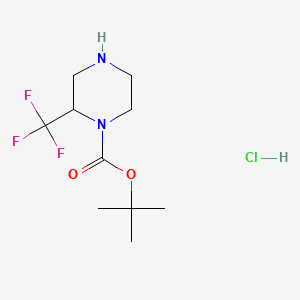

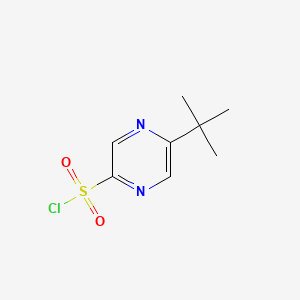

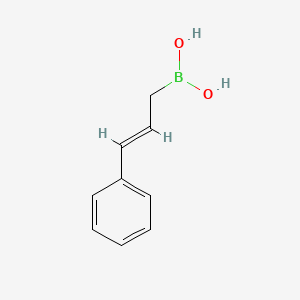
![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)
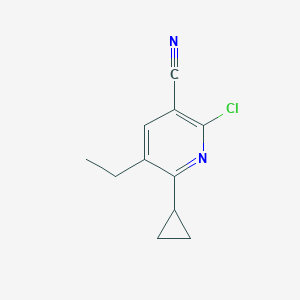
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
